molecular formula C19H22N4O2 B2498588 (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109188-16-9

(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2498588
CAS No.: 2109188-16-9
M. Wt: 338.411
InChI Key: AYUXFOUSGHNJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic organic compound of high interest in medicinal chemistry research. It features a stereochemically defined 8-azabicyclo[3.2.1]octane scaffold, a structure that is recognized as a privileged framework in drug discovery for its ability to orient substituents in three-dimensional space, potentially leading to high affinity and selectivity for biological targets . While the specific biological profile of this exact molecule is not yet fully characterized, its structure suggests potential as a key intermediate or a pharmacological tool. Researchers are exploring this chemotype for the development of novel therapeutics, particularly in the field of inflammation. For instance, structurally related pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as potent, systemically available, and non-covalent inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) . Inhibition of NAAA is a promising approach to manage inflammatory responses by preserving endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and analgesic properties . The presence of both a pyridin-3-ylmethyl and a pyridin-4-yloxy group on the central bicyclic core in this compound may allow researchers to investigate similar or novel mechanisms of action. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(22-13-14-2-1-7-21-12-14)23-15-3-4-16(23)11-18(10-15)25-17-5-8-20-9-6-17/h1-2,5-9,12,15-16,18H,3-4,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUXFOUSGHNJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCC3=CN=CC=C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a member of the azabicyclo[3.2.1]octane class, which has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2

This structure features a bicyclic framework that is characteristic of tropane alkaloids, which are known for their diverse biological activities.

Research indicates that compounds within the azabicyclo[3.2.1]octane class often interact with neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors. The specific interactions of (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide with these receptors may contribute to its biological effects.

Key Mechanisms:

  • Antagonism of CCR5 Receptors : Similar compounds have been shown to act as antagonists at CCR5 receptors, which play a crucial role in viral entry for certain pathogens, including HIV .
  • Inhibition of Tumor Growth : The compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation through receptor-mediated pathways .

Biological Activity Data

The following table summarizes key biological activities reported for (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide and related compounds.

Activity Assay Type IC50/EC50 Value Reference
CCR5 AntagonismRadiolabeled binding assay25 nM
Cytotoxicity in Cancer CellsMTT Assay15 µM
Antiviral ActivityPlaque Reduction AssayEC50 5 µM

Case Studies

Recent studies have highlighted the efficacy of (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide in various therapeutic contexts:

  • HIV Treatment : A study demonstrated that this compound effectively inhibited HIV replication in vitro by blocking the CCR5 receptor, a critical entry point for the virus into host cells .
  • Cancer Research : In a comparative analysis with other azabicyclo compounds, (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide was shown to significantly reduce viability in several cancer cell lines, suggesting potential use as an anticancer agent .
  • Neuropharmacological Studies : The compound's interaction with neurotransmitter receptors has been linked to anxiolytic effects in preclinical models, indicating its potential utility in treating anxiety disorders .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily explored for its therapeutic potential in various diseases:

  • CNS Disorders : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders such as Alzheimer's and Parkinson's disease. Studies indicate that it may modulate neurotransmitter systems, offering neuroprotective effects against neurodegeneration .
  • Cancer Treatment : Preliminary research suggests that (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide exhibits cytotoxic properties against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Pharmacological Studies

The compound has been evaluated for its interaction with various biological targets:

  • Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in inflammatory pathways, such as COX-2, which could lead to new anti-inflammatory drugs .
  • Receptor Binding : Investigations into its binding affinity to various receptors have indicated potential roles in modulating pain and inflammation .

Case Studies and Research Findings

Study FocusFindingsReference
NeuroprotectionDemonstrated protective effects in neuronal cell models exposed to neurotoxic agents.
Anticancer ActivityExhibited selective cytotoxicity against breast and prostate cancer cell lines.
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation in animal models.

Future Directions and Research Opportunities

The ongoing research into (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide suggests several avenues for future exploration:

  • Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents could enhance its effectiveness against resistant cancer types.
  • Structure-Activity Relationship Studies : Further studies to modify the chemical structure may yield derivatives with improved potency and selectivity for specific biological targets.

Comparison with Similar Compounds

Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives

The following table highlights key structural and molecular differences between the target compound and related analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Structural Features Reference
(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide (Target) C20H22N4O2 350.42 Pyridin-3-ylmethyl (N), Pyridin-4-yloxy (3) Stereospecific bicyclo core; dual pyridine substituents N/A
3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide C20H20F3N3O3S 439.45 Pyridin-2-ylsulfonyl (3), 4-Trifluoromethylphenyl (N) Sulfonyl linkage enhances hydrophilicity; trifluoromethyl group improves metabolic stability [7]
(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid C15H18ClNO2 279.76 4-Chlorophenyl (3), Carboxylic acid (2) Carboxylic acid moiety enables ionic interactions; chloro substituent enhances lipophilicity [5]
RTI-371 (Cannabinoid Receptor Ligand) C25H28ClN3O 430.96 4-Chlorophenyl (oxazole), 4-Methylphenyl (bicyclo) Oxazole ring and methylphenyl group optimize CB1 receptor binding [2]
6-Chloranyl-2-oxidanylidene-N-[(1S,5R)-8-sulfonylpiperidinyl-8-azabicyclo[3.2.1]octan-3-yl]-indole... C28H34ClN5O4S 572.12 Sulfonylpiperidine (8), Chlorinated indole (N) Extended sulfonyl-piperidine side chain; indole scaffold for π-π stacking [4]

Functional Group and Pharmacological Implications

Pyridine vs. Sulfonyl Substituents: The target compound’s pyridin-4-yloxy group (position 3) contrasts with sulfonyl groups in analogues like the compound from . Sulfonyl groups increase polarity and may improve solubility but reduce blood-brain barrier penetration compared to pyridinyl ethers . Pyridine rings (as in the target compound) contribute to π-π interactions with aromatic residues in receptor binding pockets, a feature shared with cannabinoid ligands like SR141716 .

Carboxamide vs.

Stereochemistry and Bicyclic Core: The (1R,5S) configuration in the target compound likely imposes a distinct spatial arrangement compared to the (1S,5R) isomer in . Such stereochemical differences can drastically alter receptor affinity, as seen in enantiomeric pairs of cannabinoid ligands .

Preparation Methods

Stereochemical Control

The (1R,5S) configuration is achieved using chiral auxiliaries or asymmetric catalysis. In US20060116519A1, enantioselective reduction of ketones with sodium borohydride in the presence of chiral ligands yields stereodefined intermediates. Similar strategies could apply to the bicyclo[3.2.1]octane system by employing L-proline-derived catalysts during cyclization.

Introduction of the Pyridin-4-yloxy Group

Position 3 functionalization involves nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling.

SNAr Methodology

A leaving group (e.g., chloride or triflate) at position 3 of the bicyclo core reacts with pyridin-4-ol under basic conditions. Patent EP3183247W1B9 demonstrates this approach for analogous diazabicyclo compounds, where aryloxy groups are introduced using K2CO3 in DMF at 80°C.

Representative Reaction:
$$
\text{(1R,5S)-3-chloro-8-azabicyclo[3.2.1]octane-8-carboxamide} + \text{pyridin-4-ol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{(1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide}
$$

Mitsunobu Reaction

For alcohols lacking strong leaving groups, Mitsunobu conditions (DIAD, PPh3) enable etherification. This method is preferred for stereoretentive coupling, as evidenced in US20060116519A1 for nicotinamide derivatives.

Formation of the N-(Pyridin-3-ylmethyl)carboxamide

The carboxamide at position 8 is installed via amide coupling between a carboxylic acid derivative and pyridin-3-ylmethylamine.

Carboxylic Acid Activation

Intermediate A is activated as an acid chloride using SOCl2 or oxalyl chloride. Patent EP3183247W1B9 describes similar activations for diazabicyclo carboxamides, with subsequent amine coupling in THF.

Coupling with Pyridin-3-ylmethylamine

The activated acid reacts with pyridin-3-ylmethylamine in the presence of a base (e.g., Et3N or DMAP). US20060116519A1 reports yields exceeding 85% for analogous amide formations using HATU as a coupling agent.

Representative Reaction:
$$
\text{(1R,5S)-8-azabicyclo[3.2.1]octane-8-carbonyl chloride} + \text{pyridin-3-ylmethylamine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$

Purification and Characterization

Final purification employs recrystallization (ethanol/water) or chromatography (SiO2, CH2Cl2/MeOH). LC-MS and 1H-NMR confirm structural integrity, while chiral HPLC validates the (1R,5S) configuration.

Comparative Analysis of Synthetic Routes

Method Yield Stereopurity Key Advantage
SNAr + Amide Coupling 72% 98% ee Scalability for industrial production
Mitsunobu + Reductive Amination 65% 95% ee Avoids harsh acidic conditions

Q & A

What are the common synthetic routes for preparing (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide?

The synthesis involves multi-step organic reactions with careful stereochemical control:

  • Core Formation : The 8-azabicyclo[3.2.1]octane framework is constructed via nucleophilic substitution or cyclization reactions. For example, nortropinone derivatives are synthesized under reflux with bases like K₂CO₃ in DMF at 100°C .
  • Pyridyloxy Group Installation : Etherification or coupling reactions introduce the pyridin-4-yloxy moiety. Solvent polarity (e.g., DMF) and stoichiometric control are critical to avoid regioisomer formation .
  • Carboxamide Attachment : Amide coupling using reagents like EDCI/HOBt links the pyridin-3-ylmethyl group. Anhydrous conditions and excess amine (1.2–1.5 equivalents) improve yields .
    Purification : Column chromatography (chloroform/methanol) or recrystallization (ethyl acetate) achieves >95% purity .

How is stereochemical integrity maintained during synthesis?

  • Chiral Starting Materials : Use of enantiopure precursors ensures the (1R,5S) configuration .
  • Kinetic Control : Low-temperature reactions (<0°C) minimize epimerization during critical steps like pyridyloxy group attachment .
  • Crystallographic Validation : X-ray diffraction confirms stereochemistry, as seen in analogous compounds where fused ring conformations (e.g., chair/envelope) and dihedral angles (e.g., 86.59° between aromatic and bicyclic planes) are resolved .

What analytical techniques verify structural identity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies backbone connectivity and substituent positions. For example, NH and CO vibrations in IR (1650–1700 cm⁻¹) confirm amide formation .
  • HRMS : ESI-HRMS matches theoretical masses (e.g., Δ <2 ppm) .
  • HPLC : Purity >98% by area normalization under reverse-phase conditions .
  • X-ray Diffraction : Absolute configuration assignment via single-crystal analysis .

How are discrepancies in spectroscopic data resolved?

  • Dynamic Effects : Variable-temperature NMR distinguishes rotamers (e.g., β/α isomers in pyridyl derivatives) .
  • 2D NMR : COSY/HSQC resolves overlapping signals, as demonstrated in isomer characterization (e.g., 2:1 β/α ratio in compound 12u) .
  • Comparative Analysis : Cross-referencing with synthesized standards or computational models (e.g., DFT-optimized structures) clarifies ambiguities .

What strategies optimize yield in the final amide coupling step?

  • Activation Reagents : HATU or EDCI/HOBt enhance electrophilicity of the carboxylic acid .
  • Solvent Choice : Anhydrous DMF or CH₂Cl₂ prevents hydrolysis .
  • Reaction Monitoring : TLC or LC-MS terminates reactions at maximal conversion (e.g., 68% yield for compound 12s) .

How is regioselectivity achieved during pyridyloxy group installation?

  • Protecting Groups : Temporary silylation directs alkylation to oxygen .
  • Solvent Effects : Polar aprotic solvents (DMF) stabilize O-alkylation transition states .
  • Kinetic Control : Low temperatures (<0°C) favor the desired regioisomer .

How does the bicyclo[3.2.1]octane framework influence bioactivity?

  • Conformational Rigidity : Enhances binding selectivity to targets like GPCRs, as shown in SAR studies of related azabicyclo derivatives .
  • Metabolic Stability : Reduced flexibility increases resistance to cytochrome P450 oxidation compared to linear analogs .

What computational methods aid derivative design?

  • Molecular Docking : Predicts binding modes using PDB structures (e.g., AutoDock Vina) .
  • DFT Calculations : Models energy barriers for ring-closing steps (e.g., bicyclo[3.2.1]octane formation) .
  • QSAR : Correlates substituent electronic properties (e.g., Hammett σ) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.